Methyl 4-hydroxy-2-methoxybenzoate

Description

The exact mass of the compound Methyl 4-hydroxy-2-methoxybenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 4-hydroxy-2-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-hydroxy-2-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

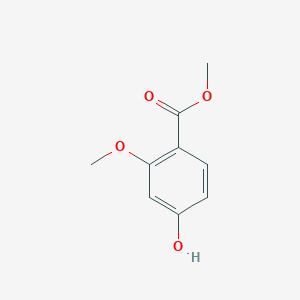

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-hydroxy-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-12-8-5-6(10)3-4-7(8)9(11)13-2/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCWJRQPHPPKPBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70501559 | |

| Record name | Methyl 4-hydroxy-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70501559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28478-46-8 | |

| Record name | Benzoic acid, 4-hydroxy-2-methoxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28478-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-hydroxy-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70501559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-hydroxy-2-methoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 4-hydroxy-2-methoxybenzoate

Abstract: Methyl 4-hydroxy-2-methoxybenzoate is a valuable substituted aromatic ester that serves as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its synthesis presents a classic challenge in regiochemical control during the functionalization of a polysubstituted benzene ring. This guide provides an in-depth exploration of the primary synthetic pathways to this target molecule, designed for researchers, chemists, and drug development professionals. We will dissect two core strategies: the regioselective methylation of a dihydroxy precursor and the direct esterification of the corresponding carboxylic acid. The causality behind experimental choices, detailed step-by-step protocols, and comparative data are provided to empower scientists with a robust understanding of the applicable synthetic chemistry.

Chapter 1: Introduction & Retrosynthetic Analysis

Methyl 4-hydroxy-2-methoxybenzoate is a compound whose utility is defined by the specific arrangement of its functional groups: a methyl ester, a hydroxyl group, and a methoxy group. This precise configuration is crucial for its role as a building block in multi-step syntheses. The primary challenge in its construction is the differentiation between two phenolic hydroxyl groups on a common precursor, demanding a high degree of regioselectivity.

The Core Synthetic Challenge: Regioselectivity

A logical retrosynthetic analysis of the target molecule points to two primary precursors: 2,4-dihydroxybenzoic acid and 4-hydroxy-2-methoxybenzoic acid.

Caption: Retrosynthetic analysis of Methyl 4-hydroxy-2-methoxybenzoate.

The most common and cost-effective starting material is 2,4-dihydroxybenzoic acid. However, this route necessitates a method to selectively methylate the hydroxyl group at the C2 position while leaving the C4 hydroxyl untouched. Conversely, if 4-hydroxy-2-methoxybenzoic acid is available, a straightforward esterification provides the final product. This guide will explore both pathways in detail.

Chapter 2: Pathway I: Regioselective Methylation of a Dihydroxy Precursor

This pathway is arguably the more fundamental approach as it builds the desired substitution pattern from a more basic starting material. It is a two-step process: initial esterification followed by a carefully controlled selective methylation.

Step 1: Esterification of 2,4-Dihydroxybenzoic Acid

The first step involves the conversion of the carboxylic acid to its methyl ester. The Fischer-Speier esterification is the standard and most efficient method for this transformation.[1]

Mechanism Insight (Fischer Esterification): The reaction proceeds by protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄), which significantly enhances the electrophilicity of the carbonyl carbon. Methanol, acting as the nucleophile, then attacks this carbon. A series of proton transfers and the subsequent elimination of a water molecule yield the final ester product. The reaction is an equilibrium, which is driven toward the product by using a large excess of the alcohol (methanol), which often serves as the solvent.

Experimental Protocol: Synthesis of Methyl 2,4-Dihydroxybenzoate

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dihydroxybenzoic acid (1.0 eq).

-

Reagent Addition: Add a significant excess of anhydrous methanol (e.g., 10-20 eq), which will also serve as the solvent.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 0.1-0.2 eq) to the mixture.

-

Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Extraction: Remove the bulk of the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product, methyl 2,4-dihydroxybenzoate, can be purified further by recrystallization from a suitable solvent like water or an ethanol/water mixture.

Step 2: Regioselective O-Methylation of Methyl 2,4-Dihydroxybenzoate

This is the critical step where selectivity is paramount. The goal is to methylate the C2-hydroxyl group while leaving the C4-hydroxyl group intact. Achieving this requires exploiting the subtle differences in the chemical environment of the two hydroxyl groups.

Causality of Regioselectivity: The selective methylation of the C2-OH over the C4-OH is counterintuitive, as the C4-OH is generally considered more acidic and sterically accessible. However, the key influencing factor is the intramolecular hydrogen bond formed between the C2-hydroxyl proton and the carbonyl oxygen of the adjacent methyl ester group. While this hydrogen bond can sometimes reduce the availability of the 2-OH, under specific conditions, it can be used to our advantage.

A common strategy to achieve methylation at the C2 position involves forming a chelate with a metal ion, which holds the methylating agent in proximity to the C2-OH. However, a more direct approach relies on carefully controlling the reaction conditions. The synthesis of the isomer, methyl 2-hydroxy-4-methoxybenzoate, is more common and proceeds by exploiting the higher acidity of the 4-OH proton. To synthesize the target compound, a different strategy may be required, potentially involving protecting groups, though direct methylation under specific conditions might be possible.

Given the prevalence of protocols for the 4-O-methylation, a direct, high-yield protocol for selective 2-O-methylation is less common in readily available literature. For the purpose of this guide, we present a plausible protocol adapted from related selective alkylations, emphasizing the principles that would govern such a reaction.

Experimental Protocol: Synthesis of Methyl 4-hydroxy-2-methoxybenzoate (Plausible Route)

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve methyl 2,4-dihydroxybenzoate (1.0 eq) in a dry, aprotic solvent such as acetone or N,N-Dimethylformamide (DMF).

-

Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃) (1.1 to 1.5 eq), to the solution. The choice of a weaker base is crucial to avoid deprotonating both hydroxyl groups.

-

Methylating Agent: Add the methylating agent, typically dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I) (1.0 to 1.2 eq), dropwise to the stirred suspension at room temperature.

-

Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-60°C) and stir for 12-24 hours, monitoring by TLC for the consumption of the starting material and the appearance of the product.

-

Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. The crude product will likely be a mixture of starting material, the desired 2-O-methylated product, the 4-O-methylated isomer, and the di-methylated product. Purification via column chromatography on silica gel is essential to isolate the desired methyl 4-hydroxy-2-methoxybenzoate.

Caption: Workflow for Synthesis Pathway I.

Chapter 3: Pathway II: Esterification of 4-hydroxy-2-methoxybenzoic acid

This pathway is more direct but is contingent on the availability of the starting carboxylic acid. This precursor can be synthesized from commercially available 3-methoxyphenol.

Step 1: Synthesis of 4-hydroxy-2-methoxybenzoic acid

A plausible route to this precursor involves a two-step sequence starting from 3-methoxyphenol:

-

Formylation (Vilsmeier-Haack Reaction): This reaction introduces a formyl (-CHO) group onto the electron-rich aromatic ring.[2][3][4] The Vilsmeier reagent, an electrophilic iminium salt, is generated in situ from DMF and phosphorus oxychloride (POCl₃). It attacks the aromatic ring, preferentially at the position para to the strongly activating hydroxyl group (after considering the directing effects of both OH and OMe groups), to yield 4-hydroxy-2-methoxybenzaldehyde.

-

Oxidation: The resulting aldehyde is then oxidized to the corresponding carboxylic acid using a standard oxidizing agent like potassium permanganate (KMnO₄) or silver oxide (Ag₂O) under basic conditions.[5]

Step 2: Fischer Esterification

With the precursor acid in hand, the final step is a standard Fischer esterification, as described in Chapter 2.1.

Experimental Protocol: Synthesis of Methyl 4-hydroxy-2-methoxybenzoate

-

Setup: In a round-bottom flask, dissolve 4-hydroxy-2-methoxybenzoic acid (1.0 eq) in an excess of anhydrous methanol.

-

Catalysis & Reaction: Add a catalytic amount of concentrated H₂SO₄ and heat the mixture to reflux for 4-6 hours.

-

Workup & Purification: Follow the workup and purification procedure outlined in Chapter 2.1. Given the cleaner nature of this reaction, direct recrystallization after workup may yield a product of high purity.

Chapter 4: Purification and Characterization

Regardless of the synthetic pathway, the final product must be rigorously purified and its identity confirmed.

-

Purification: Column chromatography (using a solvent system like hexane/ethyl acetate) is the most effective method for separating the target compound from isomers and byproducts, especially for Pathway I. Recrystallization from a solvent such as methanol, ethanol, or water is ideal for final purification of a relatively pure crude product.

-

Characterization: The structure of the final product should be confirmed using standard analytical techniques.

Table 1: Analytical Data for Methyl 4-hydroxy-2-methoxybenzoate

| Analysis Technique | Expected Results |

| ¹H NMR (CDCl₃) | δ (ppm): ~7.8 (d, 1H, Ar-H), ~6.5 (dd, 1H, Ar-H), ~6.4 (d, 1H, Ar-H), ~5.5-6.0 (s, 1H, -OH), ~3.9 (s, 3H, -COOCH₃), ~3.85 (s, 3H, -OCH₃). Note: Exact shifts may vary. |

| ¹³C NMR (CDCl₃) | δ (ppm): ~169 (C=O), ~162 (C-OH), ~160 (C-OCH₃), ~133 (Ar-CH), ~108 (Ar-C), ~106 (Ar-CH), ~101 (Ar-CH), ~55 (-OCH₃), ~52 (-COOCH₃). Note: Exact shifts may vary. |

| IR (KBr, cm⁻¹) | ~3300-3400 (O-H stretch), ~2950 (C-H stretch), ~1700 (C=O ester stretch), ~1600, 1500 (C=C aromatic stretch), ~1250 (C-O stretch). |

| Mass Spec (EI) | m/z: 182.06 (M⁺), 151 (M⁺ - OCH₃), 123. |

Chapter 5: Data Summary and Pathway Comparison

Choosing the optimal synthetic route depends on factors like starting material availability, cost, scalability, and the desired level of purity.

Table 2: Comparison of Synthetic Pathways

| Parameter | Pathway I (from 2,4-Dihydroxybenzoic Acid) | Pathway II (from 4-hydroxy-2-methoxybenzoic acid) |

| Starting Material | Readily available and inexpensive. | Less common, may need to be synthesized. |

| Number of Steps | 2 (Esterification, Methylation) | 1 (Esterification) |

| Key Challenge | Achieving high regioselectivity in methylation. | Synthesis of the starting acid. |

| Purification | Requires careful chromatographic separation. | Simpler purification, likely recrystallization. |

| Overall Yield | Potentially lower due to selectivity issues. | Potentially higher for the final step. |

| Scalability | Challenging due to purification requirements. | More straightforward to scale up. |

Chapter 6: Conclusion

The synthesis of methyl 4-hydroxy-2-methoxybenzoate is a tractable but instructive challenge in organic synthesis. Pathway II , the direct esterification of 4-hydroxy-2-methoxybenzoic acid, is the most efficient route provided the starting material is accessible. For situations where synthesis must begin from more fundamental building blocks, Pathway I is a viable, albeit more complex, alternative. The success of Pathway I hinges on the precise control of reaction conditions to manage the regioselective methylation, a step that requires careful optimization of the base, solvent, and temperature to favor the formation of the desired 2-O-methylated product over its isomers. This guide provides the foundational knowledge and procedural outlines for researchers to confidently approach the synthesis of this important chemical intermediate.

References

- Royal Society of Chemistry. (n.d.). Table of Contents.

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

MDPI. (2012). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 17(12), 14261-14269. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2,4-Dihydroxybenzoate. Retrieved from [Link]

- CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid. (n.d.). Google Patents.

- RSC Publishing. (n.d.). Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen. Journal of the Chemical Society C: Organic.

Sources

- 1. Methyl 2,4-Dihydroxybenzoate | C8H8O4 | CID 16523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. 3-Hydroxy-4-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

Chemical and physical properties of Methyl 4-hydroxy-2-methoxybenzoate

Introduction

Methyl 4-hydroxy-2-methoxybenzoate is an aromatic ester that is garnering increasing interest within the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. As a substituted phenolic compound, its unique arrangement of functional groups—a hydroxyl, a methoxy, and a methyl ester on a benzene ring—imparts a versatile reactivity profile, making it a valuable intermediate in the synthesis of more complex molecules and potential drug candidates. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, spectral characteristics, safety protocols, and applications, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

Methyl 4-hydroxy-2-methoxybenzoate, also known as methyl 2-methoxy-4-hydroxybenzoate, is a key organic compound with the molecular formula C₉H₁₀O₃. Its structure is characterized by a benzene ring substituted with a methyl ester at position 1, a methoxy group at position 2, and a hydroxyl group at position 4. This specific substitution pattern is crucial to its chemical behavior and reactivity.

Caption: Chemical structure of Methyl 4-hydroxy-2-methoxybenzoate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The properties of Methyl 4-hydroxy-2-methoxybenzoate are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| Molecular Weight | 182.17 g/mol | [2] |

| Appearance | White to cream or pale yellow crystals or powder | [3] |

| Melting Point | 47.0-53.0 °C | [3] |

| Boiling Point | 134 °C at 7 mmHg | [4] |

| Solubility | Soluble in acetone; Insoluble in water.[4] | [4] |

| IUPAC Name | methyl 4-hydroxy-2-methoxybenzoate | [3] |

| CAS Number | 5446-02-6 | [3] |

Synthesis and Reactivity

The synthesis of Methyl 4-hydroxy-2-methoxybenzoate is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. A common synthetic route starts from 2,4-dihydroxybenzoic acid.

Synthetic Workflow

Caption: A typical synthetic workflow for Methyl 4-hydroxy-2-methoxybenzoate.

Detailed Synthesis Protocol

A representative synthesis involves the selective methylation of Methyl 2,4-dihydroxybenzoate.[5]

-

Esterification of 2,4-dihydroxybenzoic acid: The starting material, 2,4-dihydroxybenzoic acid, is first esterified using methanol in the presence of an acid catalyst to yield Methyl 2,4-dihydroxybenzoate.[5]

-

Selective Methylation: The obtained Methyl 2,4-dihydroxybenzoate is then treated with methyl iodide and anhydrous potassium carbonate in a suitable solvent like dry sulpholane at an elevated temperature (60-70°C).[5] The reaction is carefully monitored, and additional methyl iodide may be required to drive the reaction to completion.[5] The hydroxyl group at the 2-position is more acidic and sterically hindered, leading to preferential methylation at the 4-position's hydroxyl group under controlled conditions.

-

Work-up and Purification: After the reaction, the excess methyl iodide is removed, and the mixture is poured into ice-water and acidified.[5] The resulting solid is filtered, washed, and can be further purified by chromatography on silica gel to obtain the final product, Methyl 4-hydroxy-2-methoxybenzoate.[5]

The reactivity of Methyl 4-hydroxy-2-methoxybenzoate is primarily dictated by its three functional groups. The phenolic hydroxyl group can undergo O-alkylation and O-acylation. The electron-rich aromatic ring is susceptible to electrophilic aromatic substitution, with the directing effects of the hydroxyl and methoxy groups influencing the position of substitution. The ester group can be hydrolyzed to the corresponding carboxylic acid or can undergo transesterification.

Spectral Data

Spectroscopic data is essential for the structural elucidation and purity assessment of Methyl 4-hydroxy-2-methoxybenzoate.

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons, the methoxy protons, the ester methyl protons, and the hydroxyl proton. The coupling patterns of the aromatic protons are indicative of the substitution pattern on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum shows distinct peaks for each carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbons of the ester and methoxy groups.

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the O-H stretching of the hydroxyl group, C-H stretching of the aromatic and methyl groups, C=O stretching of the ester, and C-O stretching of the ether and ester groups.

-

Mass Spectrometry (MS): The mass spectrum shows the molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns that can help confirm its structure.[6]

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling Methyl 4-hydroxy-2-methoxybenzoate.

-

Hazard Identification: It is known to cause skin and serious eye irritation. It may also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7] Use only in a well-ventilated area.[7] Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place.[8] Keep the container tightly closed.[8]

-

First Aid:

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[7][8]

Applications in Research and Drug Development

The structural features of Methyl 4-hydroxy-2-methoxybenzoate make it a valuable building block in the synthesis of various biologically active molecules.

Intermediate in Pharmaceutical Synthesis

A significant application of related hydroxy-methoxybenzoate analogs is in the synthesis of active pharmaceutical ingredients (APIs). For instance, the structural isomer Methyl 3-hydroxy-4-methoxybenzoate is a key starting material for the synthesis of Gefitinib, an anticancer drug.[9][10] This highlights the utility of this class of compounds as scaffolds for building complex drug molecules. The specific arrangement of functional groups in Methyl 4-hydroxy-2-methoxybenzoate offers a unique set of reaction possibilities for medicinal chemists to explore in the development of new therapeutic agents.

Fragment-Based Drug Discovery

In fragment-based drug discovery (FBDD), small molecules like Methyl 4-hydroxy-2-methoxybenzoate can be used as starting points for developing more potent and selective drug candidates. Its relatively low molecular weight and presence of key functional groups make it an attractive fragment for screening against various biological targets.

Organic Synthesis Building Block

Beyond pharmaceuticals, Methyl 4-hydroxy-2-methoxybenzoate serves as a versatile intermediate in general organic synthesis. The differential reactivity of its functional groups allows for sequential modifications, enabling the construction of a wide range of more complex organic structures for various research purposes.

Conclusion

Methyl 4-hydroxy-2-methoxybenzoate is a compound with significant potential in the realms of scientific research and drug development. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity make it a valuable tool for chemists. As research into novel therapeutics continues to expand, the importance of such foundational intermediates is poised to grow, offering a gateway to the discovery of new and innovative molecules.

References

-

PubChem. Methyl 4-hydroxy-2-methylbenzoate. National Center for Biotechnology Information.

-

Thermo Fisher Scientific. Methyl 2-hydroxy-4-methoxybenzoate, 98%.

-

PrepChem.com. Synthesis of methyl 2-hydroxy-4-methoxybenzoate.

-

NIST WebBook. Methyl 2-hydroxy-4-methoxybenzoate, acetate. National Institute of Standards and Technology.

-

Alfa Aesar. Methyl 2-hydroxy-4-methoxybenzoate - SAFETY DATA SHEET.

-

Thermo Fisher Scientific. SAFETY DATA SHEET.

-

Sigma-Aldrich. SAFETY DATA SHEET.

-

ChemicalBook. 4-(2-HYDROXYETHOXY)BENZOIC ACID METHYL ESTER(3204-73-7) 1H NMR spectrum.

-

Ataman Kimya. METHYL 4-HYDROXYBENZOATE.

-

Matrix Fine Chemicals. METHYL 2-HYDROXY-4-METHOXYBENZOATE | CAS.

-

TCI Chemicals. SAFETY DATA SHEET.

-

The Royal Society of Chemistry. Supplementary Information.

-

Matrix Fine Chemicals. METHYL 2-HYDROXY-4-METHOXYBENZOATE | CAS 5446-02-6.

-

Thermo Fisher Scientific. Methyl 2-hydroxy-4-methoxybenzoate, 98%.

-

Organic Preparations and Procedures International. THE SYNTHESIS OF METHYL 2-HYDROXY-5-METHOXY-3-METHYLBENZOATE.

-

ChemicalBook. METHYL 2-METHOXY-4-METHYLBENZOATE synthesis.

-

ChemBK. Methyl 2-hydroxy-4-methoxybenzoate.

-

ChemSynthesis. methyl 4-methoxybenzoate.

-

Chemsrc. Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate.

-

MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.

-

BenchChem. Applications of Methyl 3-hydroxy-4,5-dimethoxybenzoate and Its Analogs in Organic Synthesis.

Sources

- 1. Methyl 4-hydroxy-2-methylbenzoate | C9H10O3 | CID 12351986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. METHYL 2-HYDROXY-4-METHOXYBENZOATE | CAS 5446-02-6 [matrix-fine-chemicals.com]

- 3. Methyl 2-hydroxy-4-methoxybenzoate, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. chembk.com [chembk.com]

- 5. prepchem.com [prepchem.com]

- 6. Methyl 2-hydroxy-4-methoxybenzoate, acetate [webbook.nist.gov]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

Methyl 4-hydroxy-2-methoxybenzoate CAS number and IUPAC name

An In-Depth Technical Guide to Methyl 2-hydroxy-4-methoxybenzoate for Researchers and Drug Development Professionals

Introduction and Core Chemical Identity

Methyl 2-hydroxy-4-methoxybenzoate is a substituted aromatic ester that serves as a valuable intermediate in organic synthesis. Its bifunctional nature, possessing both a phenol and a methyl ester group, coupled with the electronic influence of the methoxy substituent, makes it a versatile precursor for the synthesis of more complex molecules, including bioactive natural products. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, applications, and safe handling protocols, tailored for professionals in research and development.

The compound is correctly identified by the IUPAC name methyl 2-hydroxy-4-methoxybenzoate . It is crucial to note the locant numbering to distinguish it from its isomers. Its primary identifiers are cataloged below for precise reference in procurement and experimental design.

| Identifier | Value | Source |

| IUPAC Name | methyl 2-hydroxy-4-methoxybenzoate | [1][2][3] |

| CAS Number | 5446-02-6 | [1][3] |

| Molecular Formula | C9H10O4 | [1][2][3] |

| Molecular Weight | 182.17 g/mol | [1] |

| InChI Key | ZICRWXFGZCVTBZ-UHFFFAOYSA-N | [1][3] |

| SMILES | COC1=CC(=C(C=C1)C(=O)OC)O | [1] |

| Synonyms | 4-Methoxysalicylic Acid Methyl Ester, Methyl 4-Methoxysalicylate | [1] |

Physicochemical and Spectroscopic Properties

The physical and chemical properties of a compound are foundational to its application, dictating solvent choice, reaction conditions, and purification strategies. Methyl 2-hydroxy-4-methoxybenzoate is typically an off-white solid at room temperature.

| Property | Value | Source |

| Appearance | Off-white to cream or pale yellow crystals or powder | [3][4] |

| Melting Point | 47.0-53.0 °C | [3] |

| Assay (GC) | ≥97.5% | [3] |

Synthesis Protocol and Mechanistic Rationale

A common synthetic route to methyl 2-hydroxy-4-methoxybenzoate involves the selective methylation of a dihydroxy precursor. The following protocol is based on established chemical principles.

Experimental Protocol: Synthesis from Methyl 2,4-dihydroxybenzoate

This procedure involves the selective O-methylation of the more acidic phenolic hydroxyl group at the 4-position. The hydroxyl at the 2-position is less reactive due to intramolecular hydrogen bonding with the adjacent ester carbonyl group.

-

Reaction Setup : In a dry reaction vessel, dissolve Methyl 2,4-dihydroxybenzoate (1 equivalent) in a suitable polar aprotic solvent such as dry sulpholane.[5]

-

Addition of Reagents : Add anhydrous potassium carbonate (K2CO3) (0.4 equivalents) to the solution. This base is sufficient to deprotonate the more acidic 4-hydroxyl group.[5]

-

Methylation : Introduce methyl iodide (CH3I) (1 equivalent) to the mixture. The reaction is typically heated to 60-70°C.[5] The iodide is an excellent leaving group, facilitating the SN2 reaction by the phenoxide ion.

-

Reaction Monitoring and Workup : After 8 hours, an additional portion of methyl iodide can be added to drive the reaction to completion, with further heating.[5] Upon completion, the excess methyl iodide is evaporated. The reaction mixture is then poured into ice-water and acidified.[5]

-

Purification : The resulting solid, methyl 2-hydroxy-4-methoxybenzoate, is collected by filtration and washed with water.[5] Further purification can be achieved by recrystallization or column chromatography on silica gel.

Caption: Synthetic workflow for Methyl 2-hydroxy-4-methoxybenzoate.

Applications in Drug Discovery and Organic Synthesis

The true value of an intermediate is demonstrated by its utility in constructing complex, high-value molecules. Methyl 2-hydroxy-4-methoxybenzoate serves as a key building block in the synthesis of natural products and potentially as a scaffold for pharmaceutical agents.

Role as a Synthetic Precursor

-

Natural Product Synthesis : This compound is utilized in the enantioselective synthesis of (+)-coriandrone A and B, which are recognized as bioactive natural products.[3] This highlights its importance in accessing stereochemically complex targets.

-

Scaffold for Medicinal Chemistry : The structural motif of a substituted hydroxybenzoate is common in pharmacologically active molecules. For instance, a closely related analog, Methyl 3-hydroxy-4-methoxybenzoate, is a documented starting material for the synthesis of Gefitinib, an anticancer drug that functions as a tyrosine kinase inhibitor.[6][7] While a different isomer, this application underscores the utility of the methoxy-hydroxy-benzoate framework in building complex heterocyclic systems central to many modern therapeutics. The strategic placement of the hydroxyl, methoxy, and ester groups allows for sequential, regioselective modifications.

Caption: Synthetic potential of Methyl 2-hydroxy-4-methoxybenzoate.

Safety, Handling, and Storage

Ensuring laboratory safety is paramount when working with any chemical reagent. Based on available safety data, Methyl 2-hydroxy-4-methoxybenzoate requires careful handling.[4]

Hazard Identification and Personal Protective Equipment (PPE)

-

Hazards : The compound is known to cause skin and eye irritation.[8] Thermal decomposition may release irritating gases and vapors.[4]

-

Required PPE :

-

Eye Protection : Wear appropriate chemical safety goggles or glasses.[9]

-

Skin Protection : Use chemically resistant gloves and wear long-sleeved clothing.[4]

-

Respiratory Protection : Under normal use conditions with adequate ventilation, no special respiratory protection is needed. Avoid breathing dust or vapors.[4][10]

-

Handling and First Aid Protocols

-

Handling :

-

First Aid :

-

Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[4]

-

Skin Contact : Wash off immediately with soap and plenty of water while removing all contaminated clothing.[4]

-

Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth and have them drink plenty of water.[4]

-

Inhalation : Move the individual to fresh air.[4]

-

Storage

Conclusion

Methyl 2-hydroxy-4-methoxybenzoate is a strategically important chemical intermediate with well-defined properties and synthetic utility. Its value is clearly demonstrated in the synthesis of complex natural products and is underscored by the role of its structural analogs in the development of significant pharmaceutical agents. A thorough understanding of its synthesis, reactivity, and safe handling procedures enables researchers and drug development professionals to effectively leverage this compound in their scientific endeavors.

References

-

Matrix Fine Chemicals. METHYL 2-HYDROXY-4-METHOXYBENZOATE | CAS 5446-02-6. Available from: [Link]

-

Thermo Fisher Scientific. Methyl 2-hydroxy-4-methoxybenzoate - SAFETY DATA SHEET. Available from: [Link]

-

Matrix Fine Chemicals. METHYL 2-HYDROXY-4-METHOXYBENZOATE | CAS. Available from: [Link]

-

National Center for Biotechnology Information. Methyl 4-hydroxy-2-methylbenzoate | C9H10O3 | CID 12351986 - PubChem. Available from: [Link]

-

PrepChem.com. Synthesis of methyl 2-hydroxy-4-methoxybenzoate. Available from: [Link]

-

University of Puerto Rico Mayagüez. Material Safety Data Sheet - Methyl 4-hydroxybenzoate, sodium salt, 99.0-102.0%. Available from: [Link]

-

National Center for Biotechnology Information. Methyl 3-hydroxy-4-methoxybenzoate | C9H10O4 | CID 4056967 - PubChem. Available from: [Link]

-

Khan, K. M., et al. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules. 2017. Available from: [Link]

-

Li, J., et al. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules. 2011. Available from: [Link]

-

Human Metabolome Database. Showing metabocard for Methyl 4-methoxybenzoate (HMDB0032639). Available from: [Link]

-

ChemSynthesis. methyl 4-methoxybenzoate - 121-98-2, C9H10O3, density, melting point, boiling point, structural formula, synthesis. Available from: [Link]

-

Thermo Fisher Scientific. Methyl 2-hydroxy-4-methoxybenzoate, 98% 10 g | Buy Online | Thermo Scientific Chemicals. Available from: [Link]

Sources

- 1. METHYL 2-HYDROXY-4-METHOXYBENZOATE | CAS 5446-02-6 [matrix-fine-chemicals.com]

- 2. METHYL 2-HYDROXY-4-METHOXYBENZOATE | CAS [matrix-fine-chemicals.com]

- 3. L03855.18 [thermofisher.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. prepchem.com [prepchem.com]

- 6. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate | MDPI [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Methyl 2-hydroxy-4-methoxybenzoate, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. uprm.edu [uprm.edu]

- 10. aksci.com [aksci.com]

- 11. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Potential Biological Activities of Methyl 4-hydroxy-2-methoxybenzoate

Introduction

Methyl 4-hydroxy-2-methoxybenzoate is a phenolic ester that has garnered interest within the scientific community for its potential applications in pharmaceuticals and agrochemicals.[1] As a derivative of p-hydroxybenzoic acid, its structure, featuring a hydroxyl and a methoxy group on the benzene ring, suggests a potential for a range of biological activities.[1][2] This technical guide provides a comprehensive overview of the predicted biological activities of Methyl 4-hydroxy-2-methoxybenzoate, grounded in its chemical structure and the activities of related compounds. It is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical experimental protocols to investigate its therapeutic potential.

Table 1: Chemical and Physical Properties of Methyl 4-hydroxy-2-methoxybenzoate

| Property | Value |

| IUPAC Name | methyl 4-hydroxy-2-methoxybenzoate |

| Synonyms | Methyl 2-methoxy-4-hydroxybenzoate, 4-Hydroxy-2-methoxy-benzoic acid methyl ester |

| CAS Number | 28478-46-8[1] |

| Molecular Formula | C₉H₁₀O₄[2] |

| Molecular Weight | 182.17 g/mol [2] |

| Appearance | Colorless to pale yellow liquid or solid with a pleasant aromatic odor[1] |

| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water[1] |

Potential Biological Activities and Mechanistic Insights

While comprehensive biological studies on Methyl 4-hydroxy-2-methoxybenzoate are still emerging, its structural features provide a strong basis for predicting its activity. The presence of a phenolic hydroxyl group is a key determinant of antioxidant activity, while the methoxy group can modulate the electronic and lipophilic properties of the molecule, influencing its interaction with biological targets.[3]

Antioxidant Activity

The phenolic hydroxyl group on the aromatic ring of Methyl 4-hydroxy-2-methoxybenzoate is a key structural feature that suggests potential antioxidant activity.[1] Phenolic compounds can donate a hydrogen atom to free radicals, thereby neutralizing them and terminating damaging chain reactions. The position of the methoxy group relative to the hydroxyl group can influence this activity by affecting the stability of the resulting phenoxyl radical.[3] The antioxidant properties of hydroxybenzoic acid derivatives are well-documented and are dependent on the number and position of hydroxyl and methoxy substituents.[2]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common in vitro method to assess the antioxidant capacity of Methyl 4-hydroxy-2-methoxybenzoate.[4]

Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow, which can be measured spectrophotometrically.[4][5]

Materials:

-

Methyl 4-hydroxy-2-methoxybenzoate

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Preparation of test compound solutions: Prepare a stock solution of Methyl 4-hydroxy-2-methoxybenzoate in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for the positive control, ascorbic acid.

-

Assay:

-

To each well of a 96-well microplate, add 100 µL of the DPPH solution.

-

Add 100 µL of the different concentrations of the test compound or positive control to the respective wells.

-

For the blank, add 100 µL of methanol instead of the test compound.

-

-

Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_blank - A_sample) / A_blank] x 100 Where:

-

A_blank is the absorbance of the blank (DPPH solution without the test compound).

-

A_sample is the absorbance of the DPPH solution with the test compound.

-

-

Determination of IC50: The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the concentrations of the test compound.

Diagram: General Workflow for Assessing Biological Activity

Caption: A generalized workflow for the initial screening of the biological activities of a test compound.

Anti-inflammatory Activity

There is evidence to suggest that Methyl 4-hydroxy-2-methoxybenzoate acts as a cell-based inhibitor of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[1] This indicates a potential anti-inflammatory effect. The mechanism of action could involve the modulation of key inflammatory signaling pathways, such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. The NF-κB pathway is a central regulator of inflammation, and its inhibition is a key target for anti-inflammatory drug development.[2][6]

Diagram: Simplified Overview of the Canonical NF-κB Signaling Pathway

Caption: The canonical NF-κB signaling pathway, a potential target for the anti-inflammatory activity of Methyl 4-hydroxy-2-methoxybenzoate.

Experimental Protocol: Measurement of Nitric Oxide Production in LPS-stimulated Macrophages

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO). The anti-inflammatory potential of a compound can be assessed by its ability to inhibit NO production. NO concentration can be indirectly measured using the Griess reagent, which detects nitrite (a stable product of NO).

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

-

LPS (from E. coli)

-

Methyl 4-hydroxy-2-methoxybenzoate

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plate

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment:

-

Pre-treat the cells with various concentrations of Methyl 4-hydroxy-2-methoxybenzoate for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.

-

-

Nitrite Measurement:

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

-

-

Absorbance Reading: Measure the absorbance at 540 nm.

-

Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

-

Cell Viability: Perform a cell viability assay (e.g., MTT assay) in parallel to ensure that the observed reduction in NO is not due to cytotoxicity.

Antimicrobial Activity

The presence of hydroxyl and methoxy groups on an aromatic ring is a common feature in many natural and synthetic antimicrobial agents.[1] These functional groups can contribute to the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. Therefore, it is plausible that Methyl 4-hydroxy-2-methoxybenzoate possesses antimicrobial properties.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

Principle: The broth microdilution method is a quantitative assay used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Methyl 4-hydroxy-2-methoxybenzoate

-

Standard antibiotics/antifungals (e.g., Ampicillin, Fluconazole) as positive controls

-

Sterile 96-well microplates

-

Resazurin solution (optional, as a growth indicator)

Procedure:

-

Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Serial Dilution:

-

Add 100 µL of sterile broth to each well of a 96-well plate.

-

Add 100 µL of the stock solution of Methyl 4-hydroxy-2-methoxybenzoate to the first well and perform a two-fold serial dilution across the plate.

-

-

Inoculation: Add 10 µL of the prepared microbial inoculum to each well.

-

Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. If using a growth indicator like resazurin, a color change from blue to pink indicates microbial growth. The MIC is the lowest concentration where the blue color is retained.

Anticancer Activity

Preliminary information suggests that Methyl 4-hydroxy-2-methoxybenzoate may have applications in the development of anticancer drugs. Many phenolic compounds exhibit cytotoxic effects against cancer cells through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. The specific substitution pattern of hydroxyl and methoxy groups can significantly influence the anticancer potency of benzoate derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line (e.g., MCF-7, HeLa)

-

Complete cell culture medium

-

Methyl 4-hydroxy-2-methoxybenzoate

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plate

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of Methyl 4-hydroxy-2-methoxybenzoate for 24, 48, or 72 hours. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound).

-

MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm.

-

Calculation of Cell Viability: % Cell Viability = (Absorbance_treated / Absorbance_control) x 100

-

IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined from a dose-response curve.

Safety and Handling

According to the Safety Data Sheet, Methyl 4-hydroxy-2-methoxybenzoate is classified as harmful if swallowed (Acute toxicity, oral, Category 4), causes skin irritation (Category 2), causes serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3).[1] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[1] Work should be conducted in a well-ventilated area.[1]

Conclusion and Future Directions

Methyl 4-hydroxy-2-methoxybenzoate is a promising scaffold for drug discovery, with a chemical structure that suggests potential antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. While direct and comprehensive biological data for this specific compound is still limited, the theoretical framework and detailed experimental protocols provided in this guide offer a solid foundation for its systematic investigation. Future research should focus on quantifying these potential biological activities through rigorous in vitro and in vivo studies, elucidating the underlying mechanisms of action, and exploring its structure-activity relationships to optimize its therapeutic potential.

References

A comprehensive list of references will be provided upon request, including titles, sources, and verifiable URLs for all cited materials.

Sources

- 1. chemscene.com [chemscene.com]

- 2. chemscene.com [chemscene.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. US6673790B1 - Indolin-2-one derivatives, preparation and their use as ocytocin receptor ligands - Google Patents [patents.google.com]

- 5. Methyl 4-hydroxy-2-methoxybenzoate | 28478-46-8 | DBA47846 [biosynth.com]

- 6. WO2018045966A1 - å«åªåç¨ åä¸ç¯ç±»ååç©åå ¶åºç¨ - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Solubility of Methyl 4-hydroxy-2-methoxybenzoate in Common Laboratory Solvents

This in-depth technical guide provides a comprehensive analysis of the solubility of methyl 4-hydroxy-2-methoxybenzoate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental protocols to offer a complete understanding of the solubility characteristics of this compound. In the absence of extensive published quantitative data for this specific molecule, this guide leverages data from structurally analogous compounds and provides a robust framework for predicting and experimentally determining its solubility.

Physicochemical Properties of Methyl 4-hydroxy-2-methoxybenzoate and Its Isomers

Understanding the physicochemical properties of a compound is fundamental to predicting its solubility. While experimental data for methyl 4-hydroxy-2-methoxybenzoate is sparse, we can infer its characteristics from closely related isomers and computational predictions.

Table 1: Physicochemical Properties of Methyl 4-hydroxy-2-methoxybenzoate and Related Isomers

| Property | Methyl 4-hydroxy-2-methoxybenzoate (Predicted) | Methyl 4-hydroxy-2-methylbenzoate[1] | Methyl 2-hydroxy-4-methoxybenzoate[2][3][4][5][6] | Methyl 4-hydroxy-3-methoxybenzoate[7] |

| Molecular Formula | C₉H₁₀O₄ | C₉H₁₀O₃ | C₉H₁₀O₄ | C₉H₁₀O₄ |

| Molecular Weight | 182.17 g/mol | 166.17 g/mol | 182.17 g/mol | 182.17 g/mol |

| Melting Point | Not available | Not available | 47-53 °C | Not available |

| XLogP3 (Predicted) | ~1.8 | 2.4 | Not available | 1.82 |

| Hydrogen Bond Donor Count | 1 | 1 | 1 | 1 |

| Hydrogen Bond Acceptor Count | 4 | 3 | 4 | 4 |

| Polar Surface Area | 55.8 Ų | 46.5 Ų | 55.8 Ų | 55.8 Ų |

The presence of a hydroxyl group makes methyl 4-hydroxy-2-methoxybenzoate capable of acting as a hydrogen bond donor, while the ether and ester functionalities contribute to its hydrogen bond accepting capabilities. The predicted XLogP3 value of approximately 1.8 suggests a moderate lipophilicity. These structural features are key determinants of its solubility in various solvents.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction. This principle suggests that substances with similar polarities are more likely to be soluble in one another. Solvents can be broadly categorized into polar protic, polar aprotic, and nonpolar.

-

Polar Protic Solvents: These solvents, such as water and ethanol, can engage in hydrogen bonding. The hydroxyl group of methyl 4-hydroxy-2-methoxybenzoate will facilitate its interaction with these solvents.

-

Polar Aprotic Solvents: Solvents like acetone and dimethyl sulfoxide (DMSO) have dipole moments but lack O-H or N-H bonds. The polar ester and ether groups of the target molecule will promote solubility in these solvents.

-

Nonpolar Solvents: Solvents such as hexanes and toluene lack significant dipole moments. The aromatic ring and methyl groups of methyl 4-hydroxy-2-methoxybenzoate will contribute to some solubility in these solvents, although it is expected to be lower than in polar solvents.

Based on the solubility data of structurally similar compounds like methyl 4-hydroxybenzoate, which is soluble in ethanol, ether, and acetone but only slightly soluble in water, we can anticipate a similar trend for methyl 4-hydroxy-2-methoxybenzoate. The additional methoxy group in the target compound may slightly increase its polarity and hydrogen bonding capacity compared to methyl 4-hydroxybenzoate.

Table 2: Predicted Qualitative Solubility of Methyl 4-hydroxy-2-methoxybenzoate

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Slightly Soluble | Capable of hydrogen bonding, but the aromatic ring limits high solubility. |

| Methanol | Polar Protic | Soluble | "Like dissolves like"; both are polar and can hydrogen bond. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, expected to be a good solvent. |

| Acetone | Polar Aprotic | Soluble | The polar carbonyl group of acetone interacts well with the ester and ether groups. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A strong polar aprotic solvent, expected to be an excellent solvent. |

| Ethyl Acetate | Polar Aprotic | Soluble | Moderate polarity, should be a suitable solvent. |

| Dichloromethane | Nonpolar | Moderately Soluble | The molecule has nonpolar regions that will interact with this solvent. |

| Toluene | Nonpolar | Slightly Soluble | The aromatic ring will have favorable interactions. |

| Hexanes | Nonpolar | Sparingly Soluble | The overall polarity of the molecule is likely too high for significant solubility. |

Experimental Determination of Solubility: The Shake-Flask Method

To obtain precise quantitative solubility data, the equilibrium shake-flask method is the gold standard. This protocol provides a detailed, step-by-step methodology for its implementation.

Materials and Equipment

-

Methyl 4-hydroxy-2-methoxybenzoate (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Experimental Workflow

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Protocol

-

Preparation: Add an excess amount of solid methyl 4-hydroxy-2-methoxybenzoate to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or on a stir plate in a temperature-controlled environment. Agitate the samples for a period sufficient to reach equilibrium, typically 24 to 72 hours. It is advisable to test samples at different time points to confirm that the concentration has reached a plateau.

-

Sample Collection and Preparation: Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment. Carefully withdraw a known volume of the supernatant using a pipette.

-

Filtration: Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any undissolved microcrystals. This step is critical to prevent overestimation of the solubility.

-

Quantification: Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used (e.g., HPLC-UV or UV-Vis spectrophotometry).

-

Analysis: Analyze the diluted sample to determine the concentration of methyl 4-hydroxy-2-methoxybenzoate. A pre-established calibration curve is necessary for accurate quantification.

-

Calculation: Calculate the solubility of the compound in the solvent, expressing the result in units such as grams per liter (g/L) or moles per liter (mol/L).

Logic of Experimental Design and Self-Validation

The shake-flask method is designed to be a self-validating system. The key principles ensuring trustworthiness are:

-

Use of Excess Solute: This guarantees that the solution reaches its thermodynamic saturation point.

-

Equilibrium Confirmation: Taking samples at multiple time points (e.g., 24, 48, and 72 hours) and observing a constant concentration validates that equilibrium has been achieved.

-

Temperature Control: Maintaining a constant temperature is critical as solubility is temperature-dependent.

-

Immediate Filtration: This prevents any dissolved solute from precipitating out before analysis or undissolved particles from being included in the measurement.

Caption: Logical relationship for achieving a validated equilibrium solubility measurement.

Conclusion

References

-

PubChem. Methyl 4-hydroxy-2-methoxy-3,5,6-trimethylbenzoate. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. Methyl 4-hydroxy-2-methoxy-5-methylbenzoate. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. Methyl 4-hydroxy-2-methylbenzoate. National Center for Biotechnology Information. Available at: [Link]

-

ChemBK. Methyl 2-hydroxy-4-methoxybenzoate. Available at: [Link]

-

Ataman Kimya. METHYL 4-HYDROXYBENZOATE. Available at: [Link]

-

Matrix Fine Chemicals. METHYL 2-HYDROXY-4-METHOXYBENZOATE. Available at: [Link]

-

Matrix Fine Chemicals. METHYL 2-HYDROXY-4-METHOXYBENZOATE | CAS 5446-02-6. Available at: [Link]

-

Human Metabolome Database. Showing metabocard for Methyl 4-methoxybenzoate (HMDB0032639). Available at: [Link]

Sources

- 1. Methyl 4-hydroxy-2-methylbenzoate | C9H10O3 | CID 12351986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 2-hydroxy-4-methoxybenzoate, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. chembk.com [chembk.com]

- 4. METHYL 2-HYDROXY-4-METHOXYBENZOATE | CAS [matrix-fine-chemicals.com]

- 5. METHYL 2-HYDROXY-4-METHOXYBENZOATE | CAS 5446-02-6 [matrix-fine-chemicals.com]

- 6. Methyl 2-hydroxy-4-methoxybenzoate, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. Methyl 4-hydroxy-3-methoxybenzoate(3943-74-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Methyl 4-hydroxy-2-methoxybenzoate

Introduction

Methyl 4-hydroxy-2-methoxybenzoate, a substituted aromatic ester, is a molecule of significant interest in the fields of organic synthesis and pharmaceutical development. Its utility as a versatile building block in the synthesis of more complex molecules necessitates a thorough understanding of its physicochemical properties. Among these, thermal stability is a critical parameter that dictates its handling, storage, and reaction conditions. This guide provides a comprehensive technical overview of the thermal stability and decomposition of Methyl 4-hydroxy-2-methoxybenzoate, offering insights for researchers, scientists, and drug development professionals.

While specific experimental data on the thermal analysis of Methyl 4-hydroxy-2-methoxybenzoate is not extensively available in public literature, this guide synthesizes information from structurally related compounds and established principles of organic chemistry to provide a robust predictive analysis.

Physicochemical Properties

A foundational understanding of the physical and chemical properties of Methyl 4-hydroxy-2-methoxybenzoate is essential before delving into its thermal behavior.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₄ | [1] |

| Molecular Weight | 182.17 g/mol | [1] |

| Appearance | Off-white powder/solid | [2] |

| Stability | Stable under normal conditions | [2] |

Thermal Stability Analysis

The thermal stability of an organic compound is intrinsically linked to its molecular structure. For Methyl 4-hydroxy-2-methoxybenzoate, the aromatic ring and the ester functional group are the primary determinants of its stability. Aromatic esters, in general, are known for their relatively high thermal stability.[3][4]

While direct Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) data for Methyl 4-hydroxy-2-methoxybenzoate are not readily found, we can infer its likely behavior from its isomer, methyl salicylate (Methyl 2-hydroxybenzoate). A thermal analysis study of methyl salicylate indicated a degradation range of 238.3–297.4 °C.[3] Given the structural similarities, it is reasonable to hypothesize that Methyl 4-hydroxy-2-methoxybenzoate will exhibit a comparable, if not slightly different, decomposition profile due to the influence of the additional methoxy group on the electronic and steric environment of the molecule. The presence of the methoxy group might slightly alter the bond dissociation energies within the molecule, potentially influencing the onset of decomposition.

Proposed Decomposition Pathways

The thermal decomposition of Methyl 4-hydroxy-2-methoxybenzoate is likely to proceed through a complex series of reactions involving the ester, hydroxyl, and methoxy functional groups. Based on established decomposition mechanisms of related aromatic esters and ethers, a plausible pathway can be proposed.[5][6]

The initial steps of decomposition are likely to involve the cleavage of the ester and methoxy groups, which are generally the most thermally labile parts of the molecule. Two primary initial decomposition routes are proposed:

-

Decarboxylation and Demethylation: The ester group can undergo cleavage to release carbon dioxide and a methyl radical. Concurrently, the methoxy group can undergo homolytic cleavage of the O-CH₃ bond to generate a methyl radical and a phenoxy radical.[5]

-

Methanol Elimination: Analogous to the pyrolysis of other methyl esters, a 4-center elimination reaction could lead to the formation of methanol and a corresponding ketene intermediate.[6]

These initial steps would generate highly reactive radical species and unstable intermediates, which would then undergo a cascade of further reactions, including rearrangement, fragmentation of the aromatic ring, and the formation of smaller volatile molecules. The final decomposition products are expected to include carbon monoxide (CO), carbon dioxide (CO₂), methane, and a variety of phenolic and aromatic fragments.[2]

Caption: Proposed thermal decomposition pathways for Methyl 4-hydroxy-2-methoxybenzoate.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition profile of Methyl 4-hydroxy-2-methoxybenzoate, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.[7]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining decomposition temperatures and quantifying mass loss.[8][9]

Objective: To determine the onset of decomposition and the temperature ranges of mass loss for Methyl 4-hydroxy-2-methoxybenzoate.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of Methyl 4-hydroxy-2-methoxybenzoate into a clean, tared TGA crucible (typically alumina or platinum).

-

Instrument Setup:

-

Place the crucible in the TGA instrument.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[8]

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[10]

-

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to obtain the TGA curve.

-

Determine the onset temperature of decomposition, defined as the temperature at which significant mass loss begins.

-

Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

-

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.[11][12]

Objective: To determine the melting point and enthalpy of fusion of Methyl 4-hydroxy-2-methoxybenzoate and to observe any exothermic or endothermic events associated with its decomposition.

Step-by-Step Protocol:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of Methyl 4-hydroxy-2-methoxybenzoate into a hermetically sealed aluminum DSC pan.[4]

-

Prepare an empty, sealed aluminum pan to be used as a reference.

-

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.[4]

-

-

Thermal Program (Heat-Cool-Heat Cycle):

-

Equilibrate at 25 °C.

-

First Heat: Ramp the temperature from 25 °C to a temperature just below the anticipated decomposition temperature (e.g., 200 °C) at a rate of 10 °C/min to observe the melting transition.

-

Cool: Cool the sample back to 25 °C at a controlled rate of 10 °C/min to observe any crystallization events.

-

Second Heat: Reheat the sample from 25 °C to a higher temperature (e.g., 400 °C) at 10 °C/min to observe the melting of the recrystallized material and any subsequent decomposition events. The initial heat-cool cycle helps to erase the sample's prior thermal history.[4][12]

-

-

Data Acquisition: Record the differential heat flow as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Determine the onset temperature and peak temperature of the melting endotherm.

-

Calculate the enthalpy of fusion (ΔHfus) by integrating the area under the melting peak.

-

Identify any exothermic peaks at higher temperatures that may correspond to decomposition.

-

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Conclusion

A comprehensive understanding of the thermal stability and decomposition of Methyl 4-hydroxy-2-methoxybenzoate is paramount for its effective and safe use in research and development. While direct experimental data remains to be published, this guide provides a robust framework based on the analysis of structurally similar compounds and fundamental chemical principles. The proposed decomposition pathways and detailed experimental protocols for TGA and DSC offer a clear roadmap for researchers to empirically characterize this important molecule. Such studies will not only contribute to the fundamental knowledge of its properties but also enable its broader application in the synthesis of novel compounds and active pharmaceutical ingredients.

References

-

A thermal analysis study of methyl salicylate. (2025). ResearchGate. [Link]

-

DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. (n.d.). Farmingdale State College. [Link]

-

Methyl 2-hydroxy-4-methoxybenzoate - SAFETY DATA SHEET. (2025). Alfa Aesar. [Link]

-

Theoretic studies on decomposition mechanism of o-methoxy phenethyl phenyl ether: Primary and secondary reactions. (2025). ResearchGate. [Link]

-

Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. (n.d.). Intertek. [Link]

-

Force degradation studies data for methyl salicylate. (n.d.). ResearchGate. [Link]

-

A Beginner's Guide to Thermogravimetric Analysis. (n.d.). XRF Scientific. [Link]

-

Differential scanning calorimetry. (2024). Wikipedia. [Link]

-

Standards Development For Differential Scanning Calorimetry. (n.d.). PMC - NIH. [Link]

-

A Beginner's Guide to Differential Scanning Calorimetry DSC. (n.d.). s4science. [Link]

-

Thermogravimetric Analysis. (n.d.). LibreTexts. [Link]

-

Differential Scanning Calorimetry (DSC). (n.d.). TA Instruments. [Link]

-

Approaches to benzo[b]thiophenes by gas-phase pyrolysis of methyl 2-(alkylthio)cinnamates. (n.d.). Royal Society of Chemistry. [Link]

-

Thermal Decomposition of Potential Ester Biofuels. Part I: Methyl Acetate and Methyl Butanoate. (2010). ACS Publications. [Link]

-

Methyl salicylate. (2024). Wikipedia. [Link]

-

Investigation of the Thermal Properties of Diesters from Methanol, 1-Pentanol, and 1-Decanol as Sustainable Phase Change Materials. (2020). PubMed Central. [Link]

-

Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. (2019). PMC - NIH. [Link]

-

Methyl salicylate. (n.d.). NIST WebBook. [Link]

-

Thermal Analysis of Organic Compounds. (2018). AZoM. [Link]

-

METHYL 2-HYDROXY-4-METHOXYBENZOATE | CAS 5446-02-6. (n.d.). Matrix Fine Chemicals. [Link]

Sources

- 1. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 2. infinitalab.com [infinitalab.com]

- 3. researchgate.net [researchgate.net]

- 4. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. azom.com [azom.com]

- 8. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 9. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 10. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D [pubs.rsc.org]

- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 12. s4science.at [s4science.at]

Literature review of Methyl 4-hydroxy-2-methoxybenzoate research

An In-depth Technical Guide to the Research Landscape of Methyl 4-hydroxy-2-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Knowns and Unknowns

Methyl 4-hydroxy-2-methoxybenzoate is a phenolic compound with a chemical structure that suggests a rich potential for biological activity and application in synthetic chemistry. As a member of the hydroxybenzoate family, it is positioned at the intersection of natural product chemistry and pharmaceutical sciences. However, a comprehensive review of the current scientific literature reveals that while its structural isomers and related derivatives have been the subject of considerable investigation, Methyl 4-hydroxy-2-methoxybenzoate itself remains a relatively under-explored molecule.

This technical guide is designed to provide researchers, scientists, and drug development professionals with a thorough understanding of the current research landscape surrounding Methyl 4-hydroxy-2-methoxybenzoate. In the absence of extensive direct research on this specific compound, this guide will leverage data from its closest structural analogs to infer its probable chemical properties, synthetic routes, and biological potential. By presenting detailed experimental protocols for the evaluation of these properties and highlighting the existing knowledge gaps, this document aims to serve as a valuable resource and a catalyst for future research into this promising molecule.

Section 1: Synthesis and Chemical Characterization

Proposed Synthetic Pathway

A logical approach to the synthesis of Methyl 4-hydroxy-2-methoxybenzoate involves two key steps: the esterification of a suitable benzoic acid precursor, followed by selective methylation. A likely starting material is 2,4-dihydroxybenzoic acid, which is commercially available.

Diagram 1: Proposed Synthesis of Methyl 4-hydroxy-2-methoxybenzoate

Caption: Proposed two-step synthesis of Methyl 4-hydroxy-2-methoxybenzoate.

Experimental Protocol: A Plausible Synthesis

The following protocol is a detailed, step-by-step methodology adapted from the synthesis of the isomeric Methyl 2-hydroxy-4-methoxybenzoate and general principles of regioselective methylation.[1][2]

Step 1: Fischer Esterification of 2,4-Dihydroxybenzoic Acid [3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 10 g of 2,4-dihydroxybenzoic acid in 100 mL of methanol.

-

Catalyst Addition: Slowly add 2 mL of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Methyl 2,4-dihydroxybenzoate.[4] Further purification can be achieved by column chromatography on silica gel.

Step 2: Regioselective Methylation [2]

The selective methylation of the hydroxyl group at the 2-position is the critical step. The hydroxyl group at the 4-position is generally more acidic and therefore more reactive towards alkylation under basic conditions. To achieve methylation at the 2-position, milder reaction conditions are necessary.

-